Eucomoside B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

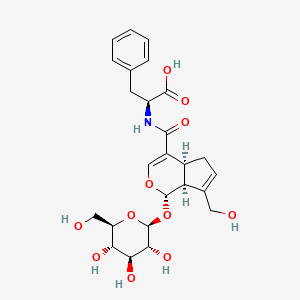

C25H31NO11 |

|---|---|

分子量 |

521.5 g/mol |

IUPAC 名称 |

(2S)-2-[[(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C25H31NO11/c27-9-13-6-7-14-15(22(32)26-16(23(33)34)8-12-4-2-1-3-5-12)11-35-24(18(13)14)37-25-21(31)20(30)19(29)17(10-28)36-25/h1-6,11,14,16-21,24-25,27-31H,7-10H2,(H,26,32)(H,33,34)/t14-,16+,17-,18-,19-,20+,21-,24+,25+/m1/s1 |

InChI 键 |

BJOGMUBKBDAOFW-KDHVNCFTSA-N |

手性 SMILES |

C1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)CO |

规范 SMILES |

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CO |

同义词 |

eucomoside B |

产品来源 |

United States |

Foundational & Exploratory

Eucomoside B: A Comprehensive Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomoside B is a naturally occurring iridoid glycoside that has garnered interest within the scientific community. This technical guide provides a detailed overview of the discovery of this compound, its natural source, and the methodologies employed for its isolation and structural characterization. Furthermore, this document summarizes the current, albeit limited, understanding of its biological activities and explores the potential signaling pathways it may modulate, setting the stage for future research and drug development endeavors.

Discovery and Natural Source

This compound was first discovered and isolated from the green leaves of Eucommia ulmoides Oliver, a deciduous tree native to China.[1][2] The leaves of this plant, commonly known as Du-Zhong, have a history of use in traditional medicine.[1][2] The groundbreaking work by Takamura et al. in 2007 led to the identification of this compound as a novel iridoid glycoside, contributing to the growing body of knowledge on the chemical constituents of this medicinally important plant.[1]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized representation based on typical methods for isolating iridoid glycosides from Eucommia ulmoides leaves, as specific details from the original discovery paper were not fully accessible.

2.1.1. Plant Material and Extraction

Fresh green leaves of Eucommia ulmoides are collected and air-dried. The dried leaves are then pulverized into a fine powder. The powdered material is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period.[1][2] This process is often repeated multiple times to ensure exhaustive extraction of the plant metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation and Purification

The crude extract undergoes a series of fractionation steps to separate compounds based on their polarity. A common approach involves suspending the crude extract in water and partitioning it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

The fraction containing the iridoid glycosides is then subjected to various chromatographic techniques for further purification. These methods may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method for the final purification of individual compounds, employing a C18 column and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.[1]

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic analysis.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms within the molecule and its stereochemistry.[3][4][5]

The collective data from these analyses allows for the unambiguous determination of the structure of this compound as an iridoid glycoside.

Biological Activity and Potential Signaling Pathways

While research on the specific biological activities of isolated this compound is limited, studies on crude extracts of Eucommia ulmoides and other related iridoid glycosides suggest potential anti-inflammatory and neuroprotective properties.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ or EC₅₀ values) detailing the anti-inflammatory or neuroprotective potency of pure this compound. Further in-vitro and in-vivo studies are required to ascertain these values.

Potential Signaling Pathways

Research on Eucommia ulmoides extracts suggests that their anti-inflammatory effects may be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] It is plausible that this compound, as a constituent of these extracts, contributes to these activities.

-

NF-κB Signaling Pathway: This pathway plays a crucial role in regulating the expression of pro-inflammatory genes. Inhibition of NF-κB activation is a key target for anti-inflammatory drug development.

-

MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and also plays a role in inflammation.

Direct evidence of this compound's effects on these pathways is yet to be established and represents a promising area for future investigation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Potential Signaling Pathway Modulation

Caption: Hypothesized inhibitory effect of this compound on inflammatory signaling pathways.

Conclusion and Future Directions

This compound represents a novel iridoid glycoside isolated from the leaves of Eucommia ulmoides. While its discovery and structural characterization have been established, a significant gap remains in understanding its biological activities and mechanism of action. Future research should focus on:

-

Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the IC₅₀ and EC₅₀ values of this compound for its potential anti-inflammatory and neuroprotective effects.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB and MAPK, to elucidate its molecular targets.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to evaluate its drug-like properties.

Addressing these research areas will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for the development of new drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. A review of "plant gold" Eucommia ulmoides Oliv.: A medicinal and food homologous plant with economic value and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emerypharma.com [emerypharma.com]

- 6. Regulation of NF-kappa B activation by MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Isolation and Purification of Eucomoside B from Eucommia ulmoides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the methodologies for the successful isolation and purification of Eucomoside B, a bioactive iridoid glycoside, from the leaves of Eucommia ulmoides. The protocols outlined herein are based on established scientific literature and are intended to provide a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Eucommia ulmoides, commonly known as Du-zhong, is a deciduous tree native to China that has been used for centuries in traditional medicine. Its leaves are a rich source of various bioactive compounds, including lignans, flavonoids, and iridoids. Among these, this compound has garnered significant interest for its potential therapeutic properties. As a conjugate of an iridoid and an amino acid, its unique structure presents both opportunities and challenges in its isolation and purification. This guide details a robust methodology for obtaining high-purity this compound for further research and development.

Experimental Protocols

The isolation and purification of this compound from Eucommia ulmoides leaves is a multi-step process involving extraction, fractionation, and a series of chromatographic separations. The following protocols are synthesized from established methodologies.

Plant Material and Extraction

2.1.1. Plant Material: Fresh green leaves of Eucommia ulmoides are the starting material for the isolation of this compound.

2.1.2. Extraction Protocol:

-

The fresh leaves are minced to increase the surface area for solvent penetration.

-

The minced leaves are then subjected to extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

The resulting methanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

Fractionation of the Crude Extract

The crude methanol extract is a complex mixture of various compounds. To simplify the subsequent purification steps, the extract is fractionated using solvent-solvent partitioning.

2.2.1. Solvent Partitioning Protocol:

-

The concentrated methanol extract is suspended in water (H₂O).

-

This aqueous suspension is then successively partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The n-butanol soluble fraction, which is enriched with iridoid glycosides like this compound, is collected and concentrated.

Chromatographic Purification

The n-butanol fraction undergoes a series of chromatographic steps to isolate this compound from other closely related compounds.

2.3.1. Diaion HP-20 Column Chromatography:

-

The dried n-butanol extract is dissolved in a minimal amount of water and applied to a Diaion HP-20 column.

-

The column is then eluted with a stepwise gradient of methanol in water (e.g., H₂O, 30% MeOH, 60% MeOH, and 100% MeOH).

-

Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

2.3.2. Silica Gel Column Chromatography:

-

The fraction containing this compound from the Diaion HP-20 chromatography is further purified on a silica gel column.

-

A solvent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O) in a specific ratio (e.g., 8:2:0.2) is commonly used for elution.

-

Fractions are again collected and analyzed to track the separation of this compound.

2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification of this compound is typically achieved using preparative HPLC.

-

An octadecylsilyl (ODS) column is employed for the separation.

-

A gradient elution with a mobile phase consisting of acetonitrile (MeCN) and water (H₂O), often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape, is used. An example gradient could be 20% MeCN in H₂O containing 0.1% TFA.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The collected fraction is then concentrated and lyophilized to yield pure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the isolation and purification of this compound and other co-isolated compounds from the fresh leaves of Eucommia ulmoides.

| Compound | Yield (from 10 kg of fresh leaves) |

| This compound | (Not explicitly quantified in abstract) |

| New Iridoid 1 | 15 mg |

| New Iridoid 2 | 25 mg |

| New Iridoid 3 | 12 mg |

| Other known compounds (12 total) | Yields not specified |

Note: The yield of this compound was not explicitly stated in the primary available abstract but is one of the three new iridoids isolated. The yields of the other new iridoids provide an order of magnitude for the expected yield.

Visualization of the Isolation Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Eucommia ulmoides leaves.

Caption: Workflow for this compound Isolation.

Conclusion

This technical guide provides a detailed and structured protocol for the isolation and purification of this compound from the leaves of Eucommia ulmoides. By following the outlined steps of extraction, fractionation, and multi-stage chromatography, researchers can obtain high-purity this compound for subsequent pharmacological and drug development studies. The provided workflow and data serve as a valuable resource for scientists working in the field of natural product chemistry.

The Structural Unraveling of Eucomoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Eucomoside B, an iridoid glycoside isolated from the green leaves of Eucommia ulmoides. The following sections detail the experimental protocols and data analysis that were instrumental in determining its molecular architecture.

Spectroscopic Data Analysis

The structural determination of this compound was primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provided the molecular formula, while a suite of 1D and 2D NMR experiments revealed the connectivity and stereochemistry of the molecule.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₃₁NO₁₁ | [1] |

| Exact Mass | 521.1897 | [1] |

| Ionization Method | HR-FAB-MS (Negative Ion Mode) | [1] |

| Observed Ion [M-H]⁻ | 520.1824 | [1] |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Iridoid Moiety | |||

| 1 | 5.21 | d | 8.0 |

| 3 | 7.49 | s | |

| 5 | 3.09 | m | |

| 6α | 1.95 | m | |

| 6β | 2.25 | m | |

| 7α | 1.83 | m | |

| 7β | 1.65 | m | |

| 8 | 2.05 | m | |

| 9 | 5.78 | dd | 5.0, 2.0 |

| 10 | 1.15 | d | 7.0 |

| Glucose Moiety | |||

| 1' | 4.65 | d | 8.0 |

| 2' | 3.25 | dd | 9.0, 8.0 |

| 3' | 3.40 | t | 9.0 |

| 4' | 3.35 | t | 9.0 |

| 5' | 3.45 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.68 | dd | 12.0, 5.5 |

| Phenylalanine Moiety | |||

| 2'' | 4.63 | t | 7.0 |

| 3''a | 3.28 | dd | 14.0, 7.0 |

| 3''b | 3.08 | dd | 14.0, 7.0 |

| 5'', 9'' | 7.25 | m | |

| 6'', 8'' | 7.30 | m | |

| 7'' | 7.20 | m |

Data extracted from Takamura et al., 2007.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) |

| Iridoid Moiety | |

| 1 | 98.9 |

| 3 | 152.8 |

| 4 | 110.2 |

| 5 | 37.9 |

| 6 | 24.8 |

| 7 | 31.5 |

| 8 | 46.8 |

| 9 | 134.5 |

| 10 | 13.5 |

| 11 | 170.1 |

| Glucose Moiety | |

| 1' | 100.2 |

| 2' | 74.8 |

| 3' | 77.9 |

| 4' | 71.7 |

| 5' | 78.0 |

| 6' | 62.9 |

| Phenylalanine Moiety | |

| 1'' | 174.2 |

| 2'' | 55.1 |

| 3'' | 38.5 |

| 4'' | 138.4 |

| 5'', 9'' | 130.3 |

| 6'', 8'' | 129.5 |

| 7'' | 127.8 |

Data extracted from Takamura et al., 2007 and Dinda et al., 2009.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the green leaves of Eucommia ulmoides involved a multi-step extraction and chromatographic process as described by Takamura et al. (2007).[1]

-

Extraction: Dried and powdered green leaves of E. ulmoides were extracted with methanol (MeOH).

-

Partitioning: The resulting extract was partitioned between ethyl acetate (EtOAc) and water. The aqueous layer, containing the polar glycosides, was retained.

-

Column Chromatography: The aqueous extract was subjected to column chromatography on Diaion HP-20, with a stepwise gradient of water to methanol.

-

Further Chromatographic Separation: The iridoid-containing fractions were further purified using silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of the purified this compound was performed using the following spectroscopic methods:

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was conducted in negative ion mode to determine the exact mass and molecular formula.[1]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity of protons and carbons within the molecule.

Structural Elucidation Workflow

The logical process of deducing the structure of this compound is outlined in the following workflow diagram.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of this compound. However, iridoid glycosides isolated from Eucommia ulmoides are known to possess a range of pharmacological properties, including anti-inflammatory and neuroprotective effects.[2] Further research is required to elucidate the specific biological functions of this compound.

Below is a generalized representation of a potential signaling pathway that could be investigated for iridoid glycosides.

References

An In-depth Technical Guide to Eucomoside B: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomoside B, a naturally occurring iridoid glycoside isolated from the green leaves of Eucommia ulmoides Oliver, presents a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural elucidation, spectral data, and other key physicochemical parameters. Furthermore, this document summarizes the current understanding of its potential biological activities and associated signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Eucommia ulmoides Oliv., a deciduous tree native to China, has a long history of use in traditional medicine. Its leaves, in particular, are a rich source of various bioactive compounds, including iridoid glycosides. This compound is one such compound, distinguished by its unique chemical structure. Understanding the fundamental physical and chemical properties of this compound is crucial for its isolation, characterization, and exploration of its therapeutic potential. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

The physical and chemical characteristics of this compound have been determined through various analytical techniques. These properties are essential for its identification, purification, and formulation.

General Properties

A summary of the general physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₁NO₁₁ | [1] |

| Molecular Weight | 521.51 g/mol | [1] |

| CAS Number | 951672-66-5 | |

| Appearance | Amorphous powder | |

| Optical Rotation | [α]D²⁵ -85.7 (c 0.1, MeOH) |

Solubility

Qualitative solubility information for this compound is available, indicating its solubility in common organic solvents.

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

Quantitative solubility data (e.g., in g/L or mg/mL) is not currently available in the reviewed literature.

Spectral Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic methods, including UV-Vis, IR, NMR, and mass spectrometry.

The ultraviolet-visible spectrum of this compound in methanol exhibits a maximum absorption characteristic of its chromophores.

| Solvent | λmax (nm) |

| Methanol | 230 |

The IR spectrum of this compound reveals the presence of key functional groups. The data presented was obtained using a KBr pellet.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H stretching |

| 1700 | C=O stretching (ester) |

| 1630 | C=C stretching |

High-resolution mass spectrometry has been employed to determine the precise mass of this compound, confirming its elemental composition.

| Technique | Ion | Calculated m/z | Found m/z |

| HR-FAB-MS | [M+Na]⁺ | 544.1798 | 544.1789 |

¹H and ¹³C NMR spectroscopy are pivotal in defining the detailed chemical structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.75 | d | 1.5 |

| 3 | 4.15 | m | |

| 5 | 2.85 | m | |

| 6α | 1.90 | m | |

| 6β | 2.55 | m | |

| 7 | 5.80 | br s | |

| 8 | 4.70 | br s | |

| 9 | 2.70 | m | |

| 10 | 4.10 | d | 6.0 |

| 1' | 4.60 | d | 8.0 |

| 2' | 3.20 | dd | 8.0, 9.0 |

| 3' | 3.35 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.25 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

| α | 4.65 | t | 7.5 |

| βa | 3.25 | m | |

| βb | 3.05 | m | |

| Phe-H | 7.20-7.30 | m |

¹³C NMR (125 MHz, CD₃OD)

| Position | δ (ppm) |

| 1 | 95.0 |

| 3 | 70.0 |

| 4 | 142.0 |

| 5 | 38.0 |

| 6 | 30.0 |

| 7 | 128.0 |

| 8 | 145.0 |

| 9 | 45.0 |

| 10 | 62.0 |

| 1' | 100.0 |

| 2' | 75.0 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 78.5 |

| 6' | 62.5 |

| C=O | 170.0 |

| α | 56.0 |

| β | 38.0 |

| Phe-C1 | 138.0 |

| Phe-C2,6 | 130.0 |

| Phe-C3,5 | 129.5 |

| Phe-C4 | 127.5 |

| COOH | 175.0 |

Experimental Protocols

Isolation and Purification of this compound

The following is a general workflow for the isolation of this compound from the leaves of Eucommia ulmoides.

Biological Activity and Signaling Pathways

While specific biological activity studies on this compound are limited, the broader class of iridoid glycosides from Eucommia ulmoides has been reported to possess various pharmacological effects, including anti-inflammatory and neuroprotective activities.[2][3][4]

Potential Anti-Inflammatory Effects

Iridoid glycosides are known to modulate inflammatory responses. The potential mechanism of action involves the inhibition of pro-inflammatory signaling pathways.

Research on related iridoids suggests that they may exert their anti-inflammatory effects by inhibiting key signaling molecules such as Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB).[5][6] This inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines and chemokines. Further investigation is required to determine if this compound specifically follows this mechanism.

Potential Neuroprotective Effects

Several iridoid glycosides have demonstrated neuroprotective properties in various experimental models.[7][8] The proposed mechanisms often involve the modulation of signaling pathways related to neuronal survival and apoptosis. The potential for this compound to exhibit similar activities warrants further dedicated research.

Conclusion

This compound is a distinct iridoid glycoside with a well-characterized chemical structure. This guide has provided a detailed summary of its known physical and chemical properties, which are foundational for any future research. While direct evidence for the biological activity of this compound is still emerging, the known pharmacological profile of related iridoids suggests promising avenues for investigation, particularly in the areas of anti-inflammatory and neuroprotective effects. The experimental protocols and signaling pathway diagrams presented herein offer a framework for researchers to design and conduct further studies to unlock the full therapeutic potential of this natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics [mdpi.com]

- 4. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Neuroprotective Effects of Cornel Iridoid Glycoside [stressmarq.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Eucomoside B in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomoside B, a nortriterpenoid glycoside isolated from the leaves of the medicinal plant Eucommia ulmoides, presents a fascinating case study in the intricate world of plant secondary metabolism.[1][2] As a member of the vast and structurally diverse triterpenoid family, its biosynthesis is presumed to follow a conserved pathway of carbon skeleton assembly followed by a series of specific modifications that impart its unique chemical identity and potential biological activity. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound, highlighting the key enzymatic steps and offering insights into the experimental approaches required for its full elucidation. While the complete biosynthetic route remains to be definitively characterized, this document provides a foundational framework for future research and development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the well-established isoprenoid pathway, leading to the formation of a C30 triterpenoid skeleton, which then undergoes significant structural modifications. The proposed pathway can be divided into three main stages: assembly of the ursane skeleton, oxidative modifications and carbon skeleton rearrangement, and finally, glycosylation.

Stage 1: Assembly of the Ursane Skeleton

The journey begins with the cyclization of 2,3-oxidosqualene. In the case of ursane-type triterpenoids, this crucial step is catalyzed by α-amyrin synthase, which directs the folding and cyclization of the linear squalene precursor to form the pentacyclic α-amyrin skeleton.[3] This enzyme is a key branching point in triterpenoid biosynthesis, separating the ursane pathway from other triterpenoid classes like oleananes.[3]

Stage 2: Oxidative Modifications and "Nor-" Triterpenoid Formation

Following the formation of the α-amyrin backbone, a series of oxidative modifications are necessary to produce the aglycone of this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), a versatile family of enzymes responsible for a wide range of oxidative reactions in plant metabolism.[4][5][6][7]

The formation of a "nor"-triterpenoid signifies the loss of a carbon atom from the parent C30 skeleton. The chemical formula of this compound (C25H31NO11) confirms its status as a nortriterpenoid. This demethylation or carbon-carbon bond cleavage is a characteristic reaction often catalyzed by specific CYP450s.[7] While the exact CYP450s involved in this compound biosynthesis are yet to be identified, their action is crucial for creating the specific nortriterpenoid scaffold.

Further oxidative steps, such as hydroxylations and carboxylations at specific positions on the ursane ring system, are also anticipated to be carried out by CYP450s, leading to the final aglycone ready for glycosylation.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the nortriterpenoid aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor, typically UDP-glucose, to the aglycone.[8][9][10] Glycosylation plays a critical role in altering the solubility, stability, and biological activity of natural products.[11][12][13] A genomic study of Eucommia ulmoides has identified 91 putative UGT genes, suggesting a substantial capacity for glycoside biosynthesis in this plant.[8][9] The specific UGT responsible for the glycosylation of the this compound aglycone remains to be discovered.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the intermediates in the this compound biosynthetic pathway. However, studies on related compounds in Eucommia ulmoides provide a basis for future quantitative analyses. For instance, quantitative methods for iridoid glycosides have been established, which could be adapted for nortriterpenoids.

| Compound Class | Analytical Method | Plant Part | Reported Content Range | Reference |

| Iridoid Glycosides | UPLC-PDA | Seed Meal | 3.85 - 31.85 mg/g | [14][15] |

Future research should focus on developing and validating analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the proposed intermediates of the this compound pathway in various tissues of E. ulmoides and under different developmental and environmental conditions.

Experimental Protocols

Elucidating the complete biosynthetic pathway of this compound will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate α-amyrin synthase, CYP450, and UGT genes involved in this compound biosynthesis.

Methodology: Transcriptome Analysis

-

Plant Material: Collect leaf tissues from Eucommia ulmoides at different developmental stages.

-

RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Annotate transcripts using databases such as NCBI Nr, Swiss-Prot, GO, and KEGG.

-

Identify transcripts homologous to known α-amyrin synthases, CYP450s (particularly those from families known to be involved in triterpenoid modification like CYP716), and UGTs.

-

Perform differential gene expression analysis to identify genes whose expression correlates with this compound accumulation.

-

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

α-Amyrin Synthase: Incubate the purified enzyme with 2,3-oxidosqualene and analyze the reaction products by GC-MS or LC-MS.

-

CYP450s: Reconstitute the purified P450 with a cytochrome P450 reductase in a microsomal system. Incubate with potential substrates (e.g., α-amyrin and its oxidized derivatives) and NADPH. Analyze products by LC-MS.

-

UGTs: Incubate the purified enzyme with the putative aglycone and a UDP-sugar donor (e.g., UDP-glucose). Analyze the formation of the glycosylated product by LC-MS.

-

In Vivo Gene Function Validation

Objective: To confirm the role of the identified genes in this compound biosynthesis in the plant.

Methodology: Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout

-

Vector Construction: Construct VIGS or CRISPR/Cas9 vectors targeting the candidate genes.

-

Plant Transformation: Introduce the constructs into E. ulmoides seedlings via Agrobacterium tumefaciens-mediated transformation.

-

Metabolite Analysis: After a suitable period for gene silencing or editing to take effect, extract metabolites from the leaves of transformed and control plants.

-

Quantification: Quantify the levels of this compound and its precursors using a validated LC-MS method. A significant reduction in this compound levels in the transformed plants would confirm the gene's involvement in the pathway.

Experimental Workflow Visualization

The following diagram outlines the general workflow for elucidating the biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

The biosynthesis of this compound in Eucommia ulmoides represents a compelling area of research with implications for metabolic engineering and the production of novel bioactive compounds. While the precise enzymatic machinery remains to be uncovered, the proposed pathway, based on the established principles of triterpenoid biosynthesis, provides a robust framework for guiding future investigations. The application of modern multi-omics approaches combined with rigorous biochemical characterization will be instrumental in identifying the specific α-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases responsible for its formation. Elucidating this pathway will not only deepen our understanding of plant chemical diversity but also pave the way for the sustainable production of this compound and related compounds for potential pharmaceutical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Health-Promoting Properties of Eucommia ulmoides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 6. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Genomic-Wide Identification and Characterization of the Uridine Diphosphate Glycosyltransferase Family in Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic Glycosylation of Ganoderma Terpenoid via Bacterial Glycosyltransferases and Glycoside Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds [mdpi.com]

- 13. Recent developments in the enzymatic O-glycosylation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Eucomoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Eucomoside B, a naturally occurring iridoid glycoside isolated from the green leaves of Eucommia ulmoides. The following sections detail its characteristic spectral features, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below for easy reference and comparison. This data is essential for confirming the structure and purity of the compound.

Table 1: NMR Spectroscopic Data for this compound (in CD3OD)

| Position | 1H NMR (δH, mult., J in Hz) | 13C NMR (δC) |

| Iridoid Aglycone | ||

| 1 | 5.78 (d, J=1.6) | 96.5 |

| 3 | 7.47 (s) | 152.0 |

| 4 | - | 110.2 |

| 5 | 3.18 (m) | 40.1 |

| 6 | 1.95 (m), 2.25 (m) | 26.5 |

| 7 | 4.34 (dd, J=5.2, 1.6) | 82.1 |

| 8 | - | 65.4 |

| 9 | 2.80 (m) | 47.9 |

| 10 | 4.15 (d, J=13.2), 4.25 (d, J=13.2) | 61.9 |

| 11 | - | 132.8 |

| Glucose Moiety | ||

| 1' | 4.85 (d, J=7.8) | 100.1 |

| 2' | 3.45 (m) | 74.8 |

| 3' | 3.40 (m) | 77.9 |

| 4' | 3.30 (m) | 71.6 |

| 5' | 3.42 (m) | 78.1 |

| 6' | 3.70 (dd, J=12.0, 5.6), 3.88 (dd, J=12.0, 2.0) | 62.8 |

| (S)-N-(Carboxymethyl)phenylalanine Moiety | ||

| 1'' | - | 175.1 |

| 2'' | 4.65 (t, J=7.2) | 56.2 |

| 3'' | 3.20 (dd, J=14.0, 7.2), 3.35 (dd, J=14.0, 7.2) | 38.5 |

| 1''' | - | 138.2 |

| 2'''/6''' | 7.25-7.35 (m) | 130.4 |

| 3'''/5''' | 7.25-7.35 (m) | 129.5 |

| 4''' | 7.25-7.35 (m) | 127.8 |

| N-CH2-COOH | 3.85 (s) | 51.9 |

| N-CH2-C OOH | - | 173.2 |

Data obtained from Takamura C, et al. J Nat Prod. 2007;70(8):1312-1316.

Table 2: Mass Spectrometry, IR, and UV Data for this compound

| Technique | Data |

| HR-FAB-MS | m/z 522.1975 [M+H]+ (Calcd. for C25H32NO11, 522.1975) |

| IR (KBr) νmax (cm-1) | 3400 (br, OH), 1740 (C=O, ester), 1630 (C=C) |

| UV (MeOH) λmax (nm) | 204, 235 |

Data obtained from Takamura C, et al. J Nat Prod. 2007;70(8):1312-1316.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra were recorded on a JEOL JNM-A500 spectrometer.

-

Sample Preparation : The sample of this compound was dissolved in deuterated methanol (CD3OD).

-

1H NMR : Proton NMR spectra were recorded at 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CD3OD at δ 3.31). Coupling constants (J) are reported in Hertz (Hz).

-

13C NMR : Carbon-13 NMR spectra were recorded at 125 MHz. Chemical shifts (δ) are reported in ppm relative to the residual solvent peak (CD3OD at δ 49.0).

-

2D NMR : HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed to establish proton-carbon one-bond and multiple-bond correlations, respectively, aiding in the complete assignment of the 1H and 13C NMR spectra.

Mass Spectrometry (MS)

-

Instrumentation : High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-700 mass spectrometer.

-

Matrix : Glycerol was used as the matrix.

-

Ionization Mode : The analysis was carried out in the positive ion mode to observe the protonated molecular ion [M+H]+.

Infrared (IR) Spectroscopy

-

Instrumentation : IR spectra were recorded on a HORIBA FT-720 Fourier transform infrared spectrometer.

-

Sample Preparation : The sample was prepared as a potassium bromide (KBr) pellet.

-

Data Acquisition : The spectrum was recorded in the range of 4000-400 cm-1.

Ultraviolet (UV) Spectroscopy

-

Instrumentation : UV spectra were recorded on a JASCO V-520 UV/VIS spectrophotometer.

-

Solvent : The sample was dissolved in methanol (MeOH).

-

Data Acquisition : The absorption spectrum was scanned to determine the wavelengths of maximum absorption (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Preliminary In Vitro Screening of Eucomoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomoside B is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, a thorough and systematic in vitro screening process is the foundational step in elucidating its bioactivity and potential for further drug development. This technical guide provides a comprehensive overview of the core preliminary in vitro assays recommended for screening this compound, with a focus on its potential anti-inflammatory and anticancer activities. The protocols detailed herein are established and widely accepted methodologies in the field of pharmacology and drug discovery.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. The in vitro assessment of a compound's anti-inflammatory potential typically involves evaluating its ability to modulate key inflammatory mediators in relevant cell models.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Therefore, the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a key indicator of its anti-inflammatory potential.

Experimental Protocol: Griess Assay for Nitrite Determination

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. A set of wells with untreated cells should be included as a negative control.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

-

Data Analysis:

-

The percentage of NO production inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group - Absorbance of blank) / (Absorbance of LPS group - Absorbance of blank)] * 100

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the log of the compound concentration.

-

Data Presentation:

| Compound | Concentration (µM) | % Inhibition of NO Production (Mean ± SD) | IC₅₀ (µM) |

| This compound | 1 | Data not available | |

| 5 | Data not available | ||

| 10 | Data not available | ||

| 25 | Data not available | ||

| 50 | Data not available | ||

| L-NMMA (Positive Control) | 10 | Example: 85.2 ± 4.1 | Example: 5.2 |

Note: Specific experimental data for this compound is not currently available in the public domain. The table is a template for data presentation.

Experimental Workflow:

Figure 1. Workflow for Nitric Oxide Inhibition Assay.

Anticancer Activity Screening

Preliminary in vitro screening for anticancer activity is crucial to identify compounds that can inhibit the growth of or kill cancer cells. A common and robust method for this is the MTT assay, which assesses cell viability.

Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HeLa - cervical cancer) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is calculated as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the log of the compound concentration.

-

Data Presentation:

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) (Mean ± SD) |

| This compound | HeLa | 48 | Data not available |

| HeLa | 72 | Data not available | |

| Doxorubicin (Positive Control) | HeLa | 48 | Example: 0.5 ± 0.1 |

Note: Specific experimental data for this compound is not currently available in the public domain. The table is a template for data presentation.

Experimental Workflow:

Figure 2. Workflow for MTT Cell Viability Assay.

Elucidation of Potential Mechanisms of Action: Signaling Pathways

To gain deeper insights into how this compound might exert its anti-inflammatory or anticancer effects, investigating its impact on key cellular signaling pathways is essential. The NF-κB and MAPK pathways are critical regulators of inflammation and cell proliferation/survival.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Figure 3. Simplified NF-κB Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key players in signal transduction pathways that regulate a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is often associated with cancer and inflammatory diseases.

Figure 4. Simplified MAPK Signaling Pathway.

Conclusion

The preliminary in vitro screening of this compound, focusing on its anti-inflammatory and anticancer properties, is a critical first step in evaluating its therapeutic potential. The methodologies outlined in this guide, including the Griess assay for nitric oxide inhibition and the MTT assay for cytotoxicity, provide a robust framework for this initial assessment. Further investigation into the effects of this compound on key signaling pathways, such as NF-κB and MAPK, will be instrumental in elucidating its mechanism of action. The data generated from these assays, when systematically collected and analyzed, will form the basis for go/no-go decisions in the drug development pipeline and guide future preclinical and clinical studies. It is important to note that while this guide provides established protocols, specific experimental conditions may require optimization for this compound.

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Eucomoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomoside B is a naturally occurring iridoid glycoside isolated from the leaves of Eucommia ulmoides. While direct mechanistic studies on this compound are limited, extensive research on extracts from Eucommia ulmoides and related cycloartane glycosides provides a strong foundation for a hypothesized mechanism of action. This document synthesizes the available evidence to propose that this compound exerts anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This guide provides a comprehensive overview of the supporting data, detailed experimental protocols for investigating this hypothesis, and visual representations of the key signaling cascades.

Introduction

This compound is a member of the iridoid glycoside family, a class of secondary metabolites found in a variety of plants. It is isolated from Eucommia ulmoides, a plant with a long history of use in traditional medicine for treating inflammatory conditions. The therapeutic potential of Eucommia ulmoides extracts has been attributed to its rich phytochemical composition, which includes iridoids, flavonoids, and lignans. This document will focus on the hypothesized mechanism of action of this compound, drawing on the well-documented anti-inflammatory properties of Eucommia ulmoides extracts and structurally related compounds.

The central hypothesis is that This compound contributes to the anti-inflammatory effects of Eucommia ulmoides by inhibiting the activation of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory mediators.

Hypothesized Signaling Pathways

The anti-inflammatory activity of this compound is likely mediated through the inhibition of two key signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways are central to the inflammatory response, and their inhibition is a common mechanism for many anti-inflammatory drugs.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of numerous genes involved in inflammation, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of target genes.

It is hypothesized that this compound inhibits the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.

An In-depth Technical Guide to Eucomoside B: Structural Analogs, Derivatives, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomoside B, an iridoid glycoside isolated from the leaves of Eucommia ulmoides, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, its naturally occurring structural analogs, and synthetic derivatives. We delve into the quantitative biological data, detailed experimental protocols for isolation and analysis, and explore the underlying signaling pathways implicated in its mechanism of action. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into this promising class of natural products.

Introduction to this compound and its Analogs

This compound is a member of the iridoid glycoside family, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. It is predominantly found in the green leaves of Eucommia ulmoides Oliv., a plant with a long history of use in traditional Chinese medicine.[1] The chemical structure of this compound features a glycosidically linked glucose moiety, a characteristic common to many bioactive plant-derived compounds.

Naturally Occurring Structural Analogs

Several other iridoid glycosides have been isolated from Eucommia ulmoides and can be considered natural structural analogs of this compound. These compounds share the core iridoid skeleton but differ in their substitution patterns. Notable analogs include:

-

Aucubin: One of the most common iridoid glycosides, also found in various other plant species.

-

Geniposidic Acid: A key intermediate in the biosynthesis of many iridoids.

-

Eucomoside A and C: Structurally related iridoids also isolated from Eucommia ulmoides.[1]

-

Ulmoidosides: A series of iridoid oligomers (dimers, trimers, and tetramers) based on the geniposidic acid monomer, such as Ulmoidoside A, B, C, and D.[2]

Synthesis of this compound Derivatives

While information on the specific synthesis of a wide range of this compound derivatives is limited in publicly available literature, general synthetic strategies for modifying iridoid glycosides can be adapted. These strategies primarily focus on the functional groups present in the molecule, namely the hydroxyl groups of the glucose moiety and the iridoid core, as well as the carboxylic acid group in analogs like geniposidic acid.

Esterification and Etherification

The hydroxyl groups on the glucose unit and the iridoid backbone are amenable to esterification and etherification to produce derivatives with altered polarity and pharmacokinetic profiles.

-

Ester Synthesis: Can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or via acid-catalyzed Fischer esterification with carboxylic acids.[3][4][5][6][7]

-

Ether Synthesis: The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers.[8][9][10]

Glycosylation and Aglycone Modification

Modification of the glycosidic bond or the aglycone portion can lead to novel derivatives.

-

Synthesis of Novel Glycosides: Enzymatic or chemical methods can be employed to introduce different sugar moieties.

-

Modification of the Iridoid Core: The cyclopentane ring can be functionalized through various organic reactions, although this may require protecting group strategies to avoid side reactions on the glucose unit.

Biological Activities and Quantitative Data

Iridoid glycosides from Eucommia ulmoides, including this compound and its analogs, have been reported to possess a range of biological activities, with anti-inflammatory and antioxidant properties being the most prominent.

Anti-inflammatory Activity

Several iridoid glycosides from Eucommia ulmoides have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2]

| Compound/Extract | Assay | Target/Cell Line | IC50 / ED50 | Reference |

| Iridoid Glucosides (mixture) | Nitrite production inhibition | LPS-stimulated RAW 264.7 cells | Not specified | [2] |

| Agnuside | NF-κB inhibition | 8.9 µg/mL | [11] | |

| Bartsioside | NF-κB inhibition | 12 µg/mL | [11] |

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound/Extract | Assay | IC50 | Reference |

| Methanolic extract of T. pallida | DPPH radical scavenging | 20.67±2.48 μg/mL | [12] |

| Anogeissus leiocarpus stem bark extract | DPPH radical scavenging | 104.74 µg/mL | [13] |

IC50: The concentration of the substance required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[13]

Neuroprotective Effects

Some iridoid glycosides and related compounds have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases. The neuroprotective mechanisms are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways.[14] For instance, the related compound Echinacoside has been shown to exert neuroprotective effects in models of Parkinson's disease.[15][16][17]

Experimental Protocols

Isolation of Iridoids from Eucommia ulmoides Leaves

A general protocol for the extraction and isolation of iridoids from Eucommia ulmoides leaves involves the following steps:

-

Extraction: The dried and powdered leaves are extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration, ultrasonic, or microwave-assisted extraction.[18][19]

-

Partitioning: The crude extract is then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The iridoid-rich fraction is subjected to various chromatographic techniques for purification. This typically includes column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).[19][20]

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of natural products.[21]

-

Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.

-

Reaction: Different concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[22]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential therapeutic targets.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[23][24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] Some iridoids have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[11]

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis.[26][27] The MAPK cascade consists of a series of protein kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK).[27] Activation of this pathway by extracellular stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate gene expression. Some natural products have been shown to modulate MAPK signaling, thereby influencing inflammatory responses.[28][29][30]

Caption: Modulation of the MAPK signaling pathway by this compound and its analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of natural products with demonstrated anti-inflammatory and antioxidant activities. This guide has summarized the current knowledge on their chemistry, biological effects, and potential mechanisms of action. However, further research is warranted to fully elucidate their therapeutic potential. Key areas for future investigation include:

-

Synthesis of a broader range of derivatives: To establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety studies: To evaluate their therapeutic potential in relevant animal models of disease.

-

Development of robust analytical methods: For the quality control and standardization of Eucommia ulmoides extracts and purified compounds.

By addressing these research gaps, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of novel drugs for a variety of inflammatory and oxidative stress-related diseases.

References

- 1. Iridoids from the green leaves of Eucommia ulmoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CN101260131A - Method for extracting iridoid active site and monomer from Eucommia ulmoides - Google Patents [patents.google.com]

- 20. db.cngb.org [db.cngb.org]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. NF-kappaB: Two Sides of the Same Coin [mdpi.com]

- 24. Reactome | Regulation of NF-kappa B signaling [reactome.org]

- 25. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial suppliers and availability of Eucomoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucomoside B is a naturally occurring iridoid glycoside isolated from the leaves of Eucommia ulmoides Oliv., a plant with a long history of use in traditional medicine. While research on the specific biological activities of this compound is still in its nascent stages, computational studies and analysis of E. ulmoides extracts suggest its potential involvement in anti-inflammatory and metabolic regulatory pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its commercial availability, predicted biological targets, and potential signaling pathways. Due to the limited experimental data available for the pure compound, this guide also presents generalized experimental protocols for investigating its predicted activities, aiming to facilitate future research into its therapeutic potential.

Commercial Availability and Suppliers

This compound is available for research purposes from specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MedChemExpress | This compound | 951672-66-5 | >98% | 1mg, 5mg |

Note: Availability and purity may vary. Researchers should always request a certificate of analysis from the supplier.

Predicted Biological Activities and Molecular Targets

Direct experimental evidence for the biological activity of isolated this compound is limited. However, network pharmacology and molecular docking studies on the constituents of Eucommia ulmoides leaf extracts have predicted several potential targets and activities for this compound. These computational analyses suggest that this compound may contribute to the overall therapeutic effects of the plant extract, particularly in the context of inflammation and uric acid metabolism.

The following table summarizes the predicted molecular targets of this compound based on these computational studies.

| Target Class | Predicted Molecular Target(s) | Predicted Biological Effect |

| Enzymes | Xanthine Oxidase (XO) | Reduction of uric acid production |

| Kinases | Phosphoinositide 3-kinase (PI3K), Akt | Modulation of cell survival, proliferation, and inflammation |

| Transporters | Glucose transporter 9 (GLUT9) | Regulation of uric acid reabsorption |

| Receptors | Toll-Like Receptor 4 (TLR4) | Attenuation of inflammatory responses |

Predicted Signaling Pathways

Based on the predicted molecular targets, this compound is hypothesized to modulate key signaling pathways involved in inflammation and metabolic regulation. The PI3K-Akt signaling pathway is a central node in many cellular processes and is a predicted target of this compound.

Predicted Modulation of the PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is crucial for regulating cell growth, survival, and inflammation. Computational models suggest that this compound may influence this pathway, potentially leading to downstream anti-inflammatory effects.

Caption: Predicted modulation of the PI3K-Akt pathway by this compound.

Experimental Protocols

Given the lack of specific published protocols for this compound, this section provides detailed, generalized methodologies for investigating its predicted biological activities. These protocols can be adapted by researchers to test the effects of this compound in relevant in vitro and cellular models.

General Workflow for Investigating Bioactivity

The following workflow outlines a general approach for the initial characterization of this compound's biological effects.

Caption: General experimental workflow for this compound bioactivity screening.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound on xanthine oxidase activity.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound

-

Allopurinol (positive control)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in potassium phosphate buffer.

-

Prepare stock solutions of this compound and allopurinol in DMSO.

-

Prepare a working solution of xanthine oxidase in cold potassium phosphate buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Potassium phosphate buffer.

-

Serial dilutions of this compound (or allopurinol/DMSO for controls).

-

Xanthine solution.

-

-

Include wells for a no-inhibitor control (with DMSO) and a blank (no enzyme).

-

-

Enzyme Reaction:

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.

-

Immediately begin kinetic reading of absorbance at 295 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (Vmax) from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of Akt Phosphorylation in Macrophages

This protocol is to determine if this compound can inhibit the activation of the PI3K-Akt pathway in a cellular context, such as in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

LPS (from E. coli)

-

This compound

-

Phospho-Akt (Ser473) antibody

-

Total Akt antibody

-

β-actin antibody

-

HRP-conjugated secondary antibodies

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting equipment

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes. Include untreated and LPS-only controls.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Collect lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (anti-phospho-Akt, anti-total-Akt, or anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-Akt signal to total Akt and then to the loading control (β-actin).

-

Compare the levels of Akt phosphorylation across different treatment groups.

-

Conclusion and Future Directions

This compound represents an intriguing natural product with predicted therapeutic potential, particularly in the realms of anti-inflammatory and metabolic diseases. The current body of evidence, largely derived from computational studies and the analysis of its parent plant extract, provides a strong rationale for further investigation. The lack of specific experimental data on the isolated compound highlights a significant research gap.

Future research should focus on:

-

In vitro validation: Systematically testing the effects of purified this compound in a panel of enzymatic and cell-based assays to confirm its predicted activities.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including the validation of its interaction with predicted targets like PI3K and XO.

-

In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of inflammation and metabolic disorders.

The experimental protocols outlined in this guide provide a starting point for researchers to embark on these much-needed investigations, which will be crucial in determining the true therapeutic potential of this compound.

CAS number and molecular formula of Eucomoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucomoside B is a naturally occurring iridoid glycoside isolated from the green leaves of Eucommia ulmoides, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, potential biological activities, and relevant experimental methodologies. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound. While specific quantitative bioactivity data and detailed experimental protocols for this compound are limited in publicly available literature, this guide synthesizes the existing knowledge and provides context based on the activities of structurally related compounds and extracts from its source organism.

Chemical and Physical Properties